molecular formula C12H14ClNO3 B6631523 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid

3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid

Cat. No. B6631523
M. Wt: 255.70 g/mol
InChI Key: UMQOXIBCDHRYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as N-(3-chlorobenzoyl)-N-(2-methylbutyl)-glycine. This compound has been widely studied for its potential therapeutic applications, particularly for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory process, and their inhibition by 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid is believed to be responsible for its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid are mainly related to its anti-inflammatory and analgesic properties. It has been found to reduce the production of prostaglandins, which are known to play a key role in the inflammatory process. This reduction in prostaglandin production results in a decrease in inflammation and pain. Additionally, 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid has been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid in lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of various inflammatory and painful conditions. Additionally, its ability to inhibit the growth of cancer cells in vitro makes it a potential candidate for the treatment of cancer. However, one of the limitations of using 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the research on 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid. One potential direction is the further study of its anti-inflammatory and analgesic properties, particularly in the treatment of various inflammatory and painful conditions. Another potential direction is the further study of its potential use in the treatment of cancer, particularly in combination with other anticancer drugs. Additionally, the development of new synthetic methods for the production of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid may lead to the discovery of new analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid involves several steps. The first step involves the reaction between 3-chlorobenzoyl chloride and N-(2-methylbutyl)glycine to form the intermediate product, N-(3-chlorobenzoyl)-N-(2-methylbutyl)glycine methyl ester. This intermediate product is then hydrolyzed with sodium hydroxide to form the final product, 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid.

Scientific Research Applications

3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and painful conditions. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-[(3-chlorobenzoyl)amino]-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-7(12(16)17)8(2)14-11(15)9-4-3-5-10(13)6-9/h3-8H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQOXIBCDHRYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid

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